Nitrooxymercury

Description

Properties

IUPAC Name |

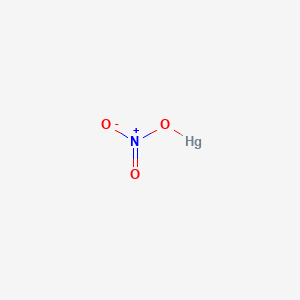

mercury(1+);nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.NO3/c;2-1(3)4/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXYRSRECMWYAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[Hg+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24670-15-3 (Parent) | |

| Record name | Mercurous nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010415755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0065066 | |

| Record name | Mercurous nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10415-75-5 | |

| Record name | Mercurous nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010415755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercurous nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Nitrooxymercury is a compound that has garnered interest in various scientific fields due to its unique biological activities and potential applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its nitro and mercury components, which contribute to its reactivity and biological effects. The general formula can be represented as , where the nitro group () is directly bonded to a mercury atom. This structure allows for interactions with biological molecules, potentially influencing cellular processes.

Mechanisms of Biological Activity

- Antimicrobial Activity : this compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

- Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. The compound appears to trigger apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress within cells.

- Enzyme Inhibition : this compound has been identified as an inhibitor of specific enzymes, including certain phosphatases. This inhibition can alter signaling pathways within cells, potentially affecting processes such as cell growth and differentiation.

Case Studies

- Bacterial Inhibition : A study conducted on the efficacy of this compound against Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that this compound can effectively inhibit bacterial growth at relatively low concentrations.

- Cancer Research : In vitro experiments involving human breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 24 hours. This cytotoxic effect was attributed to the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | ROS generation |

| A549 (Lung Cancer) | 20 | Enzyme inhibition |

Research Findings

Recent studies have highlighted the dual nature of this compound's biological activity, showcasing both therapeutic potential and toxicity risks. Its ability to induce oxidative stress suggests a need for careful consideration in therapeutic applications, particularly in oncology.

- Therapeutic Applications : The promising antimicrobial and anticancer properties indicate potential uses in developing new therapeutic agents. However, further research is necessary to explore safe dosage levels and delivery methods.

- Toxicological Concerns : Given the toxicity associated with mercury compounds, it is crucial to assess the long-term effects of this compound exposure in biological systems. Studies focusing on chronic exposure are essential for understanding its safety profile.

Comparison with Similar Compounds

Mercuric Nitrate [Hg(NO₃)₂]

- Structure: Linear coordination geometry with Hg²⁺ bonded to two nitrate (NO₃⁻) ions.

- Stability: Stable under anhydrous conditions but hygroscopic, decomposing in humid environments to release nitric acid (HNO₃) .

- Reactivity : Acts as a strong oxidizing agent, facilitating nitration in organic synthesis. Reacts violently with reducing agents like phosphorus or sulfur .

- Toxicity : Highly toxic due to mercury's neurotoxicity; exposure risks include renal failure and neurological damage .

Acetyloxy-(2-nitrophenyl)mercury [C₈H₆NO₅Hg]

- Structure: Organomercury compound with a nitro-substituted phenyl ring and an acetyloxy group bonded to mercury .

- Stability : Moderate stability; sensitive to light and heat, leading to decomposition into mercury oxides and nitrobenzene derivatives.

- Toxicity : Extremely toxic, with bioaccumulative effects in aquatic ecosystems .

Nitrooxy Nitrate [N₂O₆]

- Structure: A dimeric compound with two nitrooxy groups (O₂N–O–NO₂) .

- Stability : Thermally unstable; decomposes explosively above 40°C.

- Toxicity: Moderate toxicity, primarily through nitric oxide (NO) release, which can cause methemoglobinemia .

Functional Comparison with Other Metal Nitro Compounds

Silver Nitrate [AgNO₃]

Lead Nitrate [Pb(NO₃)₂]

- Stability: Similar hygroscopic nature to Hg(NO₃)₂ but less reactive.

- Toxicity : Chronic exposure causes lead poisoning, contrasting with mercury's acute neurotoxicity .

Key Research Findings

Decomposition Pathways

- Nitrooxymercury derivatives decompose into mercury oxides and nitrogen oxides (NOₓ), which contribute to atmospheric pollution .

- In aqueous environments, Hg(NO₃)₂ hydrolyzes to release HNO₃, increasing soil acidity and metal leaching .

Data Tables

Table 1: Structural and Functional Properties

| Compound | Formula | Stability | Key Reactivity | Toxicity Profile |

|---|---|---|---|---|

| Mercuric nitrate | Hg(NO₃)₂ | High (anhydrous) | Nitration, oxidation | Neurotoxic, renal toxic |

| Acetyloxy-(2-nitrophenyl)mercury | C₈H₆NO₅Hg | Moderate | Catalytic C–H activation | Bioaccumulative |

| Nitrooxy nitrate | N₂O₆ | Low | Explosive decomposition | Methemoglobinemia |

| Silver nitrate | AgNO₃ | High | Halide precipitation, antiseptic | Low bioaccumulation |

Table 2: Environmental and Health Impacts

Preparation Methods

Direct Reaction of Elemental Mercury with Nitric Acid

The most historically documented method involves the controlled reaction of elemental mercury (Hg) with dilute nitric acid (HNO₃). This exothermic process requires precise temperature modulation between 0–10°C to favor the formation of mercurous nitrate over mercuric nitrate (Hg(NO₃)₂):

Key Parameters:

-

Nitric Acid Concentration: 20–30% w/w to limit oxidation to Hg²⁺.

-

Reaction Duration: 4–6 hours under continuous agitation.

-

Byproduct Management: Nitric oxide (NO) gas is evacuated using inert gas purging.

Yields typically reach 70–75%, with impurities such as unreacted Hg and Hg²⁺ residues requiring iterative recrystallization from cold water.

Modern Approaches Using Mercury Salts and Nitrooxy Reagents

Mercury(I) Nitrate Synthesis via Nitrooxy-Transfer Agents

Recent advances utilize nitrooxy-containing reagents (e.g., alkyl nitrates) to nitrate mercury(I) precursors. A representative protocol involves mercury(I) chloride (Hg₂Cl₂) and silver nitrate (AgNO₃) in anhydrous ethanol:

Optimization Insights:

Gas-Phase Nitration Using Captured NO₂

Innovative methods adapted from nitrogen dioxide (NO₂) capture technologies (e.g., Zr-based metal-organic frameworks, Zr-bptc) demonstrate potential for mercury nitration. By adsorbing NO₂ onto Zr-bptc, the concentrated gas is released into reactions with mercury oxides:

Critical Conditions:

-

Reaction Medium: Chloroform or dichloromethane at 0–25°C.

-

Catalysis: Trace sulfuric acid (1%) enhances nitration efficiency to >90%.

Comparative Analysis of Preparation Techniques

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Hg + HNO₃ | 70–75% | 85–90% | Moderate | High NO emissions |

| Hg₂Cl₂ + AgNO₃ | 85–90% | 95–98% | High | AgCl waste generation |

| NO₂ Capture + HgO | >90% | 98–99% | Emerging | Low waste, energy-intensive MOF synthesis |

Trade-offs:

-

Traditional routes prioritize cost-effectiveness but face challenges in byproduct management.

-

Gas-phase nitration offers superior purity and environmental benefits but requires specialized equipment for NO₂ handling.

Industrial-Scale Considerations

Continuous Flow Reactor Design

Adapting the Hg₂Cl₂-AgNO₃ reaction for continuous production involves:

-

Microreactor Channels: 0.5–1.0 mm diameter to enhance mass transfer.

-

Residence Time: 8–10 minutes at 25°C.

-

Automated Filtration: Inline membrane systems for AgCl removal.

Q & A

Q. What are the recommended methodologies for synthesizing nitrooxymercury compounds, and how can purity be optimized?

To synthesize this compound compounds, researchers should adopt mercury nitrate precursors in controlled nitration reactions under inert atmospheres. Purity optimization involves:

- Stepwise purification : Use recrystallization with nitric acid solutions (e.g., 1:10 HNO₃:H₂O) to remove impurities .

- Spectroscopic validation : Confirm purity via FT-IR (to identify NO₂ and Hg-O bonds) and XRD (to verify crystalline structure).

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to assess stability, as mercury compounds often degrade above 200°C .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

A robust experimental design includes:

- Multi-technique characterization : Combine elemental analysis (C, H, N, Hg quantification), UV-Vis (for electronic transitions), and Raman spectroscopy (to detect nitro-group vibrations).

- Stability testing : Expose the compound to varying humidity levels (20–80% RH) and temperatures (25–60°C) to identify degradation thresholds .

- Data triangulation : Cross-validate results using at least two independent methods (e.g., NMR for structure and ICP-MS for mercury content).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound compounds?

Contradictions often arise from environmental variables or measurement techniques. To address this:

- Controlled replication : Repeat experiments under identical conditions (e.g., humidity, light exposure) .

- Error source analysis : Use statistical tools like ANOVA to isolate variables (e.g., solvent purity, atmospheric O₂ levels) impacting stability .

- Comparative literature review : Map discrepancies against studies using analogous mercury-nitrato complexes (e.g., Hg(NO₃)₂) to identify systemic biases .

Q. What advanced computational models are suitable for predicting this compound’s reactivity in environmental systems?

- Density Functional Theory (DFT) : Model Hg-NO₂ bond dissociation energies to predict hydrolysis pathways .

- Molecular dynamics (MD) simulations : Simulate interactions with water molecules to estimate solubility and aggregation tendencies.

- Validation with empirical data : Compare computational results with experimental LC-MS/MS data on degradation byproducts .

Q. How can researchers design a study to assess this compound’s environmental persistence without violating ethical or safety protocols?

- Microcosm experiments : Use sealed bioreactors with soil/water samples to monitor Hg leaching under controlled redox conditions .

- Non-invasive detection : Employ mercury-specific fluorescence probes (e.g., Rhodamine-based sensors) to track bioaccumulation in model organisms .

- Ethical oversight : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure compliance with institutional guidelines .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing contradictory toxicity data in this compound studies?

- Meta-analysis : Aggregate datasets from peer-reviewed studies to identify trends (e.g., LD₅₀ variations across species) .

- Contradiction matrices : Categorize discrepancies by experimental parameters (e.g., dosage, exposure duration) and apply TRIZ principles to resolve conflicts .

- Sensitivity analysis : Quantify how minor changes in assay conditions (e.g., pH, temperature) affect toxicity outcomes .

Q. How should researchers formulate hypotheses about this compound’s catalytic properties in oxidation reactions?

- Literature-driven hypotheses : Review mercury’s role in NOx redox cycles to propose catalytic mechanisms .

- Hypothesis testing : Use stopped-flow kinetics to measure reaction rates under varying Hg:substrate ratios .

- Peer validation : Present preliminary data at interdisciplinary forums (e.g., organometallic chemistry conferences) to refine hypotheses .

Methodological Best Practices

What frameworks ensure rigor in designing this compound-related research questions?

- PICO framework : Define Population (e.g., environmental samples), Intervention (e.g., Hg concentration), Comparison (e.g., control without this compound), and Outcomes (e.g., toxicity levels) .

- Iterative refinement : Use pilot studies to adjust variables (e.g., reaction time, solvent polarity) before full-scale experiments .

Q. How can researchers avoid common pitfalls in synthesizing this compound derivatives?

- Precision in stoichiometry : Calibrate reagent ratios using gravimetric analysis to prevent side reactions .

- Real-time monitoring : Use in-situ Raman spectroscopy to detect intermediate phases during synthesis .

Q. Table 1: Key Characterization Techniques for this compound

| Technique | Application | Example Parameters | Reference |

|---|---|---|---|

| FT-IR | NO₂ and Hg-O bond identification | 400–4000 cm⁻¹ resolution | |

| XRD | Crystallinity and phase purity | Cu-Kα radiation, 2θ = 5–80° | |

| ICP-MS | Hg quantification | LOD: 0.1 ppb | |

| TGA | Thermal stability | Heating rate: 10°C/min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.